REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([NH2:5])[CH3:4].[C:6](=[O:8])=[O:7]>>[C:6](=[O:8])([OH:7])[NH2:1].[NH2:1][CH2:2][CH:3]([NH2:5])[CH3:4] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Type
|
CUSTOM
|
Details
|
were agitated in a 1-liter flat bottom reaction kettle under a carbon dioxide atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The kettle was fitted with a stirrer, a gas inlet and an inlet from a pump
|
Type
|
CUSTOM
|
Details
|
was kept at 25°-30° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(O)=O.NCC(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |